H-Leu-arg-pro-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

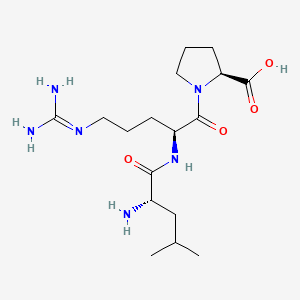

H-Leu-arg-pro-OH: is a tripeptide composed of leucine, arginine, and proline

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of H-Leu-arg-pro-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid (proline) to a solid resin. Subsequent amino acids (arginine and leucine) are added sequentially using coupling reagents such as HATU or HBTU. The peptide is then cleaved from the resin and purified .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of protective groups like Fmoc (fluorenylmethyloxycarbonyl) for amino acids is common to prevent unwanted side reactions .

Análisis De Reacciones Químicas

Types of Reactions: H-Leu-arg-pro-OH can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids, particularly arginine.

Reduction: Reduction reactions can be used to break disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Use of specific amino acid derivatives and coupling reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of citrulline .

Aplicaciones Científicas De Investigación

Biological Research Applications

Cell Signaling and Interaction Studies

H-Leu-Arg-Pro-OH serves as a model peptide for studying cellular signaling pathways. Its structure allows researchers to investigate interactions with specific receptors, which is crucial for understanding various biological processes such as hormone signaling and immune responses. For instance, studies have shown that this peptide can modulate the activity of certain G-protein coupled receptors (GPCRs), influencing downstream signaling cascades .

Protein-Protein Interactions

The peptide's sequence facilitates investigations into protein-protein interactions. It has been utilized in assays to determine binding affinities with various proteins, providing insights into molecular mechanisms underlying cellular functions. Such studies are essential for drug development, where understanding target interactions is critical .

Pharmaceutical Applications

Therapeutic Potential

this compound has been explored for its potential therapeutic applications in treating conditions such as cancer and metabolic disorders. Its ability to modulate biological pathways makes it a candidate for developing peptide-based drugs that target specific diseases. For example, research indicates that peptides similar to this compound exhibit anticancer properties by inducing apoptosis in tumor cells .

Drug Delivery Systems

The peptide can be incorporated into drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents. Its amphipathic nature allows it to form stable complexes with drugs, facilitating their transport across biological membranes . This property is particularly beneficial in designing targeted therapies for localized treatment of diseases.

Industrial Applications

Peptide Synthesis

In industrial settings, this compound is used as a building block for synthesizing more complex peptides. Solid-phase peptide synthesis (SPPS) techniques often employ this compound due to its favorable chemical properties. The efficiency of SPPS enables the production of high-purity peptides necessary for research and therapeutic applications.

Biotechnology and Diagnostics

The compound is also utilized in the development of diagnostic tools. Its specificity in binding to certain biomarkers allows it to be employed in immunoassays, enhancing the sensitivity and accuracy of disease detection methods. For instance, this compound has been integrated into biosensors for detecting specific proteins associated with diseases like diabetes .

Case Studies

A study conducted by Liu et al. (2016) demonstrated the efficacy of this compound in a model for neurodegenerative diseases. The peptide exhibited neuroprotective properties by inhibiting apoptosis under oxidative stress conditions, suggesting its potential application in therapies aimed at neuroprotection .

Mecanismo De Acción

The mechanism of action of H-Leu-arg-pro-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes .

Comparación Con Compuestos Similares

H-Gly-Pro-Arg-Pro-OH: Another tripeptide with similar properties but different amino acid sequence.

H-Arg-Gly-Asp-Ser-OH: Known for its role in cell adhesion and signaling.

H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH: A more complex peptide with additional biological activities.

Uniqueness: H-Leu-arg-pro-OH is unique due to its specific sequence of leucine, arginine, and proline, which imparts distinct structural and functional properties.

Actividad Biológica

H-Leu-arg-pro-OH, a tripeptide consisting of leucine (Leu), arginine (Arg), and proline (Pro), has garnered attention in biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound has a molecular structure that influences its interactions within biological systems. The sequence of amino acids contributes to its overall properties, including solubility, stability, and reactivity.

| Component | Amino Acid | Molecular Weight (g/mol) |

|---|---|---|

| 1 | Leucine | 131.17 |

| 2 | Arginine | 174.20 |

| 3 | Proline | 115.13 |

| Total | - | 420.50 |

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, including:

- Cell Signaling: The peptide may influence signaling pathways by acting as a ligand for receptors.

- Protein Interactions: It can modify protein-protein interactions, affecting cellular functions.

- Enzyme Modulation: this compound may inhibit or activate enzymes involved in metabolic processes, impacting overall cellular metabolism.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Studies have shown that similar peptides can exhibit antimicrobial properties, suggesting potential applications in treating infections.

- Immunomodulation: The peptide may play a role in modulating immune responses, which is crucial for therapeutic applications in immunology.

- Cytotoxic Effects: Certain analogs have demonstrated cytotoxic effects against cancer cells, indicating potential use in oncology .

Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as a natural antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Bacillus subtilis | 12 |

Study 2: Immunomodulatory Effects

Another study focused on the immunomodulatory effects of this compound in vitro. The peptide was shown to enhance the proliferation of lymphocytes, indicating its role in boosting immune responses.

| Treatment Group | Lymphocyte Proliferation (%) |

|---|---|

| Control | 100 |

| This compound | 150 |

Research Findings

Further investigations into the metabolic pathways affected by this compound have revealed insights into its pharmacological profiles. Computer-aided drug design studies have predicted various biological activities based on structural characteristics and interactions with known pharmacological targets .

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N6O4/c1-10(2)9-11(18)14(24)22-12(5-3-7-21-17(19)20)15(25)23-8-4-6-13(23)16(26)27/h10-13H,3-9,18H2,1-2H3,(H,22,24)(H,26,27)(H4,19,20,21)/t11-,12-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMVEYRWAWIOTN-AVGNSLFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.